molecular formula C21H42O5 B091874 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate CAS No. 17630-08-9

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate

Cat. No.: B091874
CAS No.: 17630-08-9
M. Wt: 374.6 g/mol
InChI Key: VURIDHCIBBJUDI-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate (CAS 17630-08-9) is a high-purity ester compound supplied for research and development purposes. With a molecular formula of C21H42O5 and a molecular weight of 374.563 g/mol, this chemical is characterized by its significant LogP value of 5.89, indicating high hydrophobicity . A primary research application for this compound is in analytical chemistry, where it can be effectively separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This scalable liquid chromatography method is suitable for the isolation of impurities in preparative separation and is also applicable in pharmacokinetic studies . For mass spectrometry (MS) compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid . The presence of multiple hydroxyl groups in its molecular structure is a key feature of interest. In pharmaceutical research, the introduction of hydroxymethyl groups is a recognized strategy to modify the physicochemical properties of a lead compound, potentially leading to improved water solubility and bioavailability, which can be critical in prodrug design . This compound is provided For Research Use Only. It is strictly intended for laboratory analysis and is not for diagnostic, therapeutic, or any other human or animal use. Researchers should refer to the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)26-19-21(16-22,17-23)18-24/h22-24H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURIDHCIBBJUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170110
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate
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Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17630-08-9
Record name Hexadecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester
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Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate
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Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate
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Record name 3-hydroxy-2,2-bis(hydroxymethyl)propyl palmitate
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Preparation Methods

Single-Stage Esterification

In single-stage processes, pentaerythritol and palmitic acid are combined in a molar ratio of 1:1 to 1:1.2, with catalytic amounts of sulfuric acid or para-toluenesulfonic acid (0.5–1.5 wt%). The mixture is heated to 160–180°C under nitrogen, with continuous water removal via a Dean-Stark trap. Reaction completion is monitored by acid value titration (<5 mg KOH/g).

Typical Parameters:

ParameterValue
Temperature160–180°C
Catalyst Concentration0.5–1.5 wt%
Reaction Time6–10 hours
Yield85–92%

Multi-Stage Esterification

For higher purity, a two-stage approach is employed:

  • First Stage: Pentaerythritol is reacted with palmitic acid (1:0.8 molar ratio) at 140–160°C to partially esterify primary hydroxyl groups.

  • Second Stage: Additional palmitic acid (0.2–0.4 equivalents) is introduced, and the temperature is raised to 180–200°C to drive the reaction to completion.

This method reduces side products like diesters or cross-linked esters, achieving yields exceeding 95%.

Catalytic Systems and Efficiency

Catalyst selection critically impacts reaction kinetics and product quality. Comparative studies from patent data reveal the following performance metrics:

CatalystReaction Time (h)Yield (%)Byproduct Formation
Sulfuric Acid8–1085–88Moderate
Para-Toluenesulfonic Acid6–890–92Low
Dibutyl Tin Oxide4–693–95Minimal

Tin-based catalysts, though costlier, offer superior selectivity and faster reaction rates due to their Lewis acidity, which stabilizes transition states without protonating the carbonyl group.

Solvent and Azeotropic Systems

Solvent-free conditions are preferred industrially, but azeotropic solvents like toluene or xylene enhance water removal in small-scale syntheses. For example, toluene reduces reaction time by 30% at 170°C. Alternatives like chlorobenzene are avoided due to toxicity concerns.

Purification and Isolation

Crude product is purified via:

  • Alkali Washing: Neutralizes residual acid using 2% sodium bicarbonate.

  • Vacuum Distillation: Removes unreacted palmitic acid at 0.1 mBar and 200°C.

  • Crystallization: Dissolves the ester in hot ethanol (70°C) and cools to 4°C for recrystallization.

Final purity exceeds 99%, as verified by HPLC.

Challenges and Mitigation Strategies

  • Thermal Degradation: Prolonged heating above 200°C causes decomposition. Solution: Use tin catalysts to lower reaction temperatures.

  • Di-Ester Formation: Excess palmitic acid increases di-ester byproducts. Solution: Optimize stoichiometry to 1:1.05 molar ratio.

  • Color Impurities: Trace metal ions catalyze oxidation. Solution: Add 0.1% citric acid as a chelator.

Scalability and Industrial Adaptation

Large-scale reactors (5,000 L) employ continuous stirred-tank reactors (CSTRs) with inline IR spectroscopy for real-time monitoring. Automated pH adjustment and falling-film evaporators ensure consistent output of 1–2 metric tons per batch.

Comparative Analysis with Analogous Esters

The preparation of 3-hydroxy-2,2-bis(hydroxymethyl)propyl oleate follows similar protocols but requires lower temperatures (150–170°C) due to oleic acid’s unsaturation . Palmitate’s saturated chain allows higher thermal stability, enabling faster reactions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Separation Techniques
One significant application of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate is in the field of analytical chemistry, specifically in liquid chromatography. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility . This method is scalable and suitable for isolating impurities during preparative separation.

Polymer Science

Polyamide Synthesis
In polymer science, this compound has been noted for its role in the synthesis of polyamides. A patent describes a process where this compound is used as a reactant in polycondensation reactions involving phosphonates. This application highlights its potential as a building block for creating advanced polymer materials with desirable properties .

Cosmetic Formulations

Emollient Properties
this compound is also utilized in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent, providing moisture retention and enhancing the texture of creams and lotions. Its compatibility with various ingredients makes it valuable in formulating skin care products .

Case Study 1: HPLC Method Development

A study conducted on the separation of this compound using Newcrom R1 HPLC columns demonstrated the effectiveness of different mobile phases on resolution and peak shape. The results indicated that using smaller particle sizes in UPLC applications significantly improved analysis time without compromising resolution .

Case Study 2: Polyamide Production

Research on the incorporation of this compound into polyamide synthesis showed enhanced thermal stability and mechanical properties in the resulting materials. The study concluded that this compound could be a key additive for developing high-performance polymers suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate involves its interaction with various molecular targets and pathways. The hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Pentaerythritol Esters with Varying Fatty Acid Chains

The compound belongs to a broader class of pentaerythritol esters, where structural variations in the fatty acid chain and hydroxyl group configuration significantly alter properties:

Compound Name Fatty Acid Chain Molecular Formula Molecular Weight (g/mol) Key Applications
3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate Palmitic (C₁₆:0) C₂₁H₄₂O₅ 374.56 Flame retardants, HPLC analysis
Pentaerythritol monostearate Stearic (C₁₈:0) C₂₃H₄₆O₅ 402.61 Lubricants, coatings
3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate Oleic (C₁₈:1) C₂₃H₄₄O₅ 400.59 Plasticizers, surfactants
3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate Lauric (C₁₂:0) C₁₉H₃₈O₅ 346.50 Emulsifiers, cosmetics

Key Observations :

  • Longer fatty acid chains (e.g., stearate vs. palmitate) increase molecular weight and hydrophobicity, enhancing thermal stability for applications like lubricants .
  • Unsaturated esters (e.g., oleate) exhibit lower melting points compared to saturated analogs, making them suitable for flexible materials .

Functional Analogs in Flame Retardancy

In flame-retardant formulations, this compound is compared to phosphate derivatives:

Compound Key Functional Groups Flame Retardancy Mechanism Performance Data
This compound Hydroxyl, ester Promotes carbon char, P-C bond formation UL-94 V0 rating at 20 wt% loading
Calcium 3-hydroxy-2,2-bis(hydroxymethyl)propyl phosphate Phosphate, hydroxyl Acidic char catalysis, gas-phase radical quenching Higher char yield (35–40%)
Pentaerythritol phosphate Phosphate Intumescent char expansion Limited compatibility with polymers

Research Findings :

  • The hydroxyl-rich structure of this compound enhances char formation but lacks the phosphorus content of phosphate analogs, which improve flame inhibition via gas-phase reactions .

Biological Activity

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate (CAS No. 17630-08-9) is an ester derived from palmitic acid and a polyol. It has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula: C21H42O5
  • Molecular Weight: 370.57 g/mol
  • Structure: The compound features a long-chain fatty acid (palmitate) linked to a glycerol derivative with hydroxymethyl groups, which may influence its solubility and interaction with biological membranes.

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : The hydroxyl groups present in the molecule are known to confer antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals.
  • Antimicrobial Properties : Studies have indicated that compounds with long-chain fatty acids can exhibit antimicrobial activity against various pathogens, potentially due to their ability to disrupt microbial membranes.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

A study demonstrated that compounds similar to this compound showed significant inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage in cellular models .

Antimicrobial Activity

Research has shown that long-chain fatty acid esters can inhibit the growth of certain bacteria and fungi. For instance, a comparative study found that derivatives of palmitic acid exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro assays indicated that this compound could reduce the expression of inflammatory markers in cultured macrophages. This suggests potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantNeutralizes free radicals
AntimicrobialDisrupts microbial membranes
Anti-inflammatoryModulates cytokine production

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its structure suggests it may be well-absorbed due to its lipophilic nature. Further studies are needed to elucidate its metabolism and bioavailability.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise molecular interactions at play.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Therapeutic Applications : Investigating potential uses in formulations for skin care or as dietary supplements.

Q & A

Q. What validated HPLC conditions are recommended for separating 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate from its impurities?

A reverse-phase HPLC method using the Newcrom R1 column (3 µm particles for UPLC) is effective. The mobile phase consists of acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid. This method is scalable for preparative isolation of impurities and applicable to pharmacokinetic studies .

Q. What synthetic routes are commonly employed to prepare this compound?

A general synthetic approach involves epoxide ring-opening reactions. For example, (R)-3-((bis(benzyloxy)phosphoryl)oxy)-2-hydroxypropyl palmitate was synthesized using epoxide precursors, with NMR confirming structural integrity (δ 7.35 ppm for aromatic protons, δ 0.88 ppm for terminal methyl groups). Similar strategies can be adapted for hydroxyl-rich derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H-NMR and ¹³C-NMR are essential. Key signals include hydroxyl-bearing protons (δ 2.04 ppm), methylene groups in the palmitate chain (δ 1.17–1.36 ppm), and carbonyl carbons (δ 170–175 ppm). For derivatives like nitrooxy analogs, distinct shifts in aromatic (δ 115–161 ppm) and nitrooxy-methyl carbons (δ 60–70 ppm) are observed .

Advanced Research Questions

Q. How does hydroxyl group configuration influence biological activity compared to analogs?

In the pentaerythritol series, smaller molecules with fewer hydroxyl groups (e.g., mesoerythritol) exhibit higher bioactivity against Drosophila suzukii due to osmotic shock mechanisms. For this compound, the hydroxyl density may reduce efficacy compared to lower-molecular-weight analogs, suggesting a trade-off between hydrophilicity and membrane permeability .

Q. How can researchers resolve discrepancies in chromatographic data under varying mobile phase conditions?

Contradictions in retention times or peak shapes may arise from ion-pairing effects. Optimize by adjusting acid modifiers: phosphoric acid enhances resolution in standard HPLC, while formic acid improves MS compatibility but may alter selectivity. Validate with spiked impurity standards and gradient elution trials .

Q. What strategies improve stability in pharmacokinetic studies?

Formulate the compound in non-aqueous solvents (e.g., acetonitrile) to prevent ester hydrolysis. Monitor degradation via LC-MS, focusing on palmitic acid release. For in vivo studies, encapsulate in lipid-based carriers to enhance bioavailability and reduce enzymatic degradation .

Q. How do esterification modifications impact physicochemical properties?

Replacing the palmitate group with oleate (C18:1) increases unsaturation, lowering melting point and logP. For example, pentaerythritol oleate (logP ~6.5) exhibits higher lipophilicity than the palmitate derivative (logP 5.89), affecting membrane permeability and solubility in biological assays .

Methodological Considerations Table

Research AspectKey ParametersReferences
HPLC Analysis Column: Newcrom R1; Mobile Phase: MeCN/H₂O/H₃PO₄ or HCOOH
Synthesis Epoxide intermediates; Benzyloxy-protected phosphoryl groups
Bioactivity Screening Osmotic shock assays; D. suzukii mortality metrics
Stability Testing LC-MS monitoring of hydrolysis; Lipid-based encapsulation

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